![molecular formula C13H15N3 B1439203 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline CAS No. 1049130-67-7](/img/structure/B1439203.png)
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines has been a subject of interest in recent years. A metal-free direct synthesis of imidazo[1,2-a]pyridines has been reported . The synthesis of 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes has also been reported .
Molecular Structure Analysis
The molecular structure of “3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” has been evaluated using rhodium complexes and selenium adducts . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .
Chemical Reactions Analysis
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Physical And Chemical Properties Analysis
The compound “3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” has a molecular weight of 213.28 . It is a powder at room temperature .
Scientific Research Applications
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, making them suitable for use in optoelectronic devices . These compounds can be utilized in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies due to their efficient electroluminescence.
Sensors
The unique chemical structure of these derivatives allows them to interact with various substances, which is why they are used in the creation of sensors . They can detect changes in the environment or the presence of specific chemicals, making them valuable in environmental monitoring and industrial process control.
Anti-Cancer Drugs
Research has shown that imidazo[1,5-a]pyridine compounds exhibit promising activity against cancer cells . They can be designed to target specific pathways within cancer cells, potentially leading to the development of new anti-cancer drugs .
Confocal Microscopy and Imaging
These derivatives serve as emitters for confocal microscopy and imaging . Their ability to fluoresce under certain conditions makes them excellent markers for biological imaging, aiding in the study of cellular processes and diagnostics.
Pharmaceutical Field
The structural resemblance of imidazo[1,5-a]pyridine derivatives to purines has led to their exploration in the pharmaceutical field . They have been investigated for their therapeutic significance in various disease conditions, including their role as GABA_A receptor positive allosteric modulators.
Proton Pump Inhibitors
Some imidazo[1,5-a]pyridine derivatives have been found to act as proton pump inhibitors . These are used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production.
Aromatase Inhibitors
These compounds also include aromatase inhibitors , which are crucial in the treatment of hormone-sensitive breast cancer by inhibiting the synthesis of estrogen.
Anti-Inflammatory Drugs
Imidazo[1,5-a]pyridine derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . They offer therapeutic benefits in the treatment of inflammation and pain management.
Safety and Hazards
The compound “3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)13-15-9-12-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDLEXRNARNIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC(=CC=C3)N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)

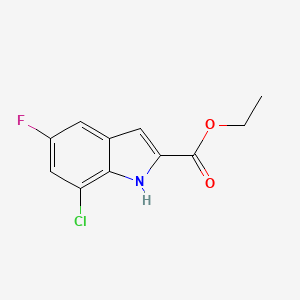
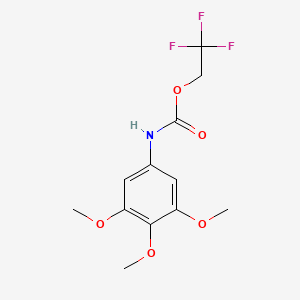
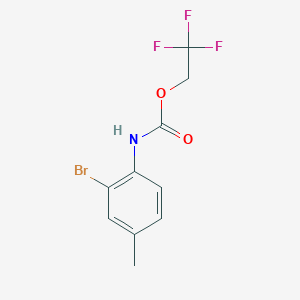
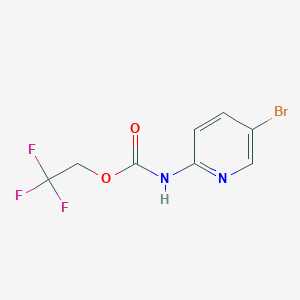
![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)

![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)
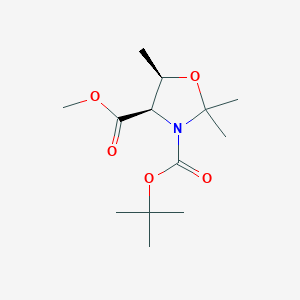
![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)